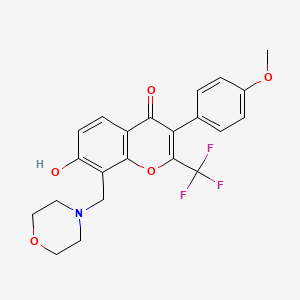

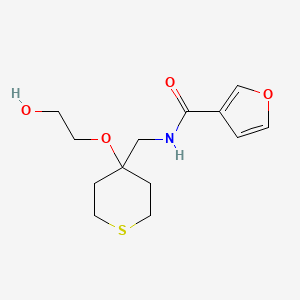

7-Hydroxy-3-(4-methoxyphenyl)-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related chromen-4-one derivatives involves multi-step chemical reactions, including the use of allyl protecting groups and Baker-Venkataraman rearrangement to generate the chromenone scaffold. One key intermediate for DNA-PK inhibitors is synthesized through a modified published route, showcasing the complexity and precision required in chemical synthesis processes (Rodriguez Aristegui et al., 2006).

Molecular Structure Analysis

The molecular structure of chromen-4-one derivatives has been elucidated through various analytical techniques, including X-ray structural analysis, which confirms the stereochemistry of the synthesized compounds. The analysis highlights the importance of precise molecular design and synthesis in achieving desired chemical properties (Korotaev et al., 2017).

Chemical Reactions and Properties

The reactivity of chromen-4-one derivatives with different reagents, such as morpholine and benzylamine, has been explored. These studies demonstrate the compound's versatility in undergoing various chemical reactions, leading to the synthesis of diverse derivatives with potential biological activities (Sosnovskikh & Usachev, 2001).

Physical Properties Analysis

The physical properties of chromen-4-one derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments and potential applications. Studies involving the triethylammonium salt of related compounds provide insight into the compound's physical characteristics and the effects of molecular modifications on these properties (Ikram et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are essential for the application of chromen-4-one derivatives in various fields. The synthesis and reaction conditions, such as the use of different bases and solvents, influence the yield and properties of the final products, demonstrating the compound's chemical versatility and potential for customization (Song et al., 2008).

科学的研究の応用

Synthetic Methodologies

Diastereoselective Synthesis of Chromanes : The reaction of 3-nitro-2-trifluoro(trichloro)methyl- and 3-nitro-2-phenyl-2H-chromenes with morpholinocyclopentene leads to the formation of chromanes. This process demonstrates the diastereoselective synthesis of 2,3,4-trisubstituted chromanes, important in material science and medicinal chemistry (Korotaev et al., 2017).

Synthesis of DNA-PK Inhibitors : The compound serves as a key precursor in the synthesis of DNA-dependent protein kinase (DNA-PK) inhibitors. This demonstrates its significance in developing targeted therapeutic agents (Rodriguez Aristegui et al., 2006).

Catalysis in Synthesis of Warfarin Analogues : Polystyrene-supported catalysts have been used in the synthesis of Warfarin and its analogues, where chromene derivatives like the one play a crucial role (Alonzi et al., 2014).

Pharmaceutical Development

Antimicrobial and Anti-Inflammatory Effects : Chromen-4-one derivatives have shown potential antimicrobial and anti-inflammatory effects. This is evident in compounds isolated from natural sources like Belamcanda chinensis (Liu et al., 2008).

Inhibitors of DNA-Dependent Protein Kinase : Chromen-4-one derivatives are key intermediates in the synthesis of inhibitors for DNA-dependent protein kinase, highlighting their potential in cancer therapy (Gao et al., 2012).

Material Science

Photochromic Materials : Chromene chromium carbene complexes have been used in synthesizing naphthopyran and naphthopyrandione units, which are significant in the development of photochromic materials (Rawat et al., 2006).

Fluorophore Emission in Protic Environments : Some derivatives exhibit unique fluorescence properties in protic environments, indicating their potential use in developing fluorogenic sensors (Uchiyama et al., 2006).

特性

IUPAC Name |

7-hydroxy-3-(4-methoxyphenyl)-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F3NO5/c1-29-14-4-2-13(3-5-14)18-19(28)15-6-7-17(27)16(12-26-8-10-30-11-9-26)20(15)31-21(18)22(23,24)25/h2-7,27H,8-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFBOTMQNUZLUMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(OC3=C(C2=O)C=CC(=C3CN4CCOCC4)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F3NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hydroxy-3-(4-methoxyphenyl)-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5-Fluoropyridin-3-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2490350.png)

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2490353.png)

![4-[(Oxiran-2-yl)methyl]oxan-4-ol](/img/structure/B2490354.png)

![2-[(4-Methylphenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2490355.png)

![1-(o-tolyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2490357.png)

![5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2490359.png)

![2-[(2R,6S)-4-(2-chloropyridine-4-carbonyl)-2,6-dimethylpiperazin-1-yl]ethan-1-ol](/img/structure/B2490360.png)

![2-Methyl-4-[[1-(oxan-3-ylmethyl)piperidin-4-yl]methoxy]pyridine](/img/structure/B2490368.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2490369.png)

![4-((6-((2-(butylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide](/img/structure/B2490372.png)